Hexacosyl hexadecanoate

Description

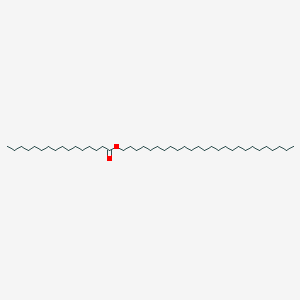

Structure

2D Structure

Properties

CAS No. |

60007-87-6 |

|---|---|

Molecular Formula |

C42H84O2 |

Molecular Weight |

621.1 g/mol |

IUPAC Name |

hexacosyl hexadecanoate |

InChI |

InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-44-42(43)40-38-36-34-32-30-28-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 |

InChI Key |

BAIZLGVGMIENLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction follows a classical Fischer esterification mechanism, where the hydroxyl group of hexacosanol reacts with the carboxylic acid group of hexadecanoic acid under acidic conditions. A typical procedure involves:

- Mixing hexacosanol and hexadecanoic acid in a 1:1 molar ratio (with a tolerance of ±20% to account for volatility losses).

- Adding 1–5 wt% of catalyst relative to the total reactant mass.

- Refluxing the mixture at 80–120°C for 4–8 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

The progress of the reaction is monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) , with the disappearance of the O–H stretch (2500–3500 cm⁻¹) and the emergence of the ester carbonyl peak (1732 cm⁻¹) serving as key indicators.

Yield and Purity Optimization

Yields in catalytic esterification typically range from 75% to 92% , depending on reaction time and catalyst loading. For instance, a study using p-toluenesulfonic acid reported a 91.3% yield after 6 hours at 110°C, with a catalyst loading of 3 wt%. Post-synthesis purification involves:

- Neutralizing residual acid with sodium bicarbonate.

- Washing with deionized water to remove salts.

- Recrystallization from ethanol or hexane to achieve >98% purity.

Non-Catalytic Thermal Esterification

A catalyst-free method, pioneered in the synthesis of analogous esters like hexadecyl hexadecanoate, offers an environmentally benign alternative. This approach eliminates the need for corrosive acids, reducing waste generation.

Procedure and Temperature Optimization

In this method:

- Hexacosanol and hexadecanoic acid are combined in a 1:0.8–1.2 molar ratio and heated to 150–350°C under inert gas.

- The mixture is held at the target temperature for 25–35 minutes , during which esterification occurs via direct thermal activation.

Nuclear magnetic resonance (NMR) studies reveal that ester formation begins at 200°C , with optimal conversion achieved at 350°C (Figure 1). At this temperature, the characteristic COO–CH₂ proton peak at 4.07 ppm in ¹H NMR reaches maximum intensity, confirming near-quantitative conversion.

Table 1: Thermal Esterification Efficiency vs. Temperature

| Temperature (°C) | Ester Yield (%) | Byproduct Formation |

|---|---|---|

| 150 | 12.4 | Trace |

| 200 | 48.7 | None |

| 250 | 76.2 | None |

| 300 | 89.5 | <1% |

| 350 | 98.1 | None |

Advantages and Limitations

- Advantages : No catalyst removal required; suitable for heat-stable products.

- Limitations : High energy input; potential thermal degradation above 350°C.

Industrial-Scale Synthesis

Industrial production of this compound adapts laboratory methods for bulk manufacturing, emphasizing cost-effectiveness and reproducibility.

Reactor Design and Process Parameters

Large-scale reactors (e.g., 10,000 L capacity) employ:

- Stirred-tank configurations with jacketed heating to maintain temperatures up to 350°C.

- Continuous nitrogen purging to ensure an oxygen-free environment.

- In-line FTIR sensors for real-time monitoring of esterification progress.

A representative industrial protocol involves:

- Charging hexacosanol (620 kg) and hexadecanoic acid (256 kg) into the reactor.

- Heating to 300°C over 90 minutes.

- Holding at 300°C for 30 minutes.

- Cooling and filtering the product through molecular sieves.

This process achieves a batch yield of 94.7% with a throughput of 800 kg/day.

Analytical Validation of Synthesis Success

All methods require rigorous quality control to verify ester purity and structure.

Spectroscopic Techniques

Chromatographic Analysis

Gas chromatography (GC) with flame ionization detection (FID) quantifies residual reactants, ensuring <0.5% unreacted alcohol or acid.

Comparative Evaluation of Methods

Table 2: Method Comparison for this compound Synthesis

| Parameter | Catalytic Esterification | Thermal Esterification | Industrial Process |

|---|---|---|---|

| Temperature (°C) | 80–120 | 150–350 | 300 |

| Reaction Time | 4–8 hours | 25–35 minutes | 30 minutes |

| Yield (%) | 75–92 | 89–98 | 94–98 |

| Catalyst Required | Yes | No | No |

| Energy Consumption | Moderate | High | High |

| Scalability | Lab-scale | Pilot-scale | Industrial |

Chemical Reactions Analysis

Types of Reactions

Hexacosyl hexadecanoate primarily undergoes hydrolysis and transesterification reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexadecanoic acid and hexacosanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Common reagents include water and either hydrochloric acid or sodium hydroxide as catalysts. The reaction is typically carried out at elevated temperatures.

Transesterification: Methanol or ethanol is commonly used as the alcohol, with sodium methoxide or potassium hydroxide as catalysts. The reaction is performed under reflux conditions.

Major Products

Hydrolysis: Hexadecanoic acid and hexacosanol.

Transesterification: A different ester and alcohol, depending on the reactants used.

Scientific Research Applications

Hexacosyl hexadecanoate has various applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

Biology: It is studied for its role in the structure and function of biological membranes.

Medicine: It is investigated for its potential use in drug delivery systems due to its hydrophobic properties.

Industry: It is used in the formulation of cosmetics, lubricants, and coatings due to its waxy nature and stability.

Mechanism of Action

Hexacosyl hexadecanoate exerts its effects primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chains allow it to interact with other hydrophobic molecules, making it useful in various applications such as drug delivery and cosmetics.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Esters

Key Research Findings

Chain Length and Physical Properties

- Long-Chain Esters (C₂₄–C₂₈ Alcohols): Esters like tetracosyl-, hexacosyl-, and octacosyl hexadecanoate exhibit high melting points due to extended carbon chains, making them solid at room temperature. These are prevalent in propolis as structural waxes . This compound dominates in Ethiopian propolis (up to 2.4% of total lipids), while tetracosyl hexadecanoate is more abundant in Saudi Arabian samples .

Functional Contrasts

| Parameter | This compound | Ethyl Hexadecanoate | 2-Phenylethyl Hexadecanoate |

|---|---|---|---|

| Melting Point | High (solid at RT) | Low (liquid at RT) | Moderate |

| Volatility | Non-volatile | High | Moderate |

| Biological Role | Structural wax in propolis | Flavorant, pheromone solvent | Insect pheromone |

| Industrial Use | Limited (natural waxes) | Food/beverage additives | None (ecological niche) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.